![molecular formula C9H16O3 B14197433 1,7-Dioxaspiro[5.5]undecan-5-ol CAS No. 870676-53-2](/img/structure/B14197433.png)
1,7-Dioxaspiro[5.5]undecan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dioxaspiro[5.5]undecan-5-ol is a chemical compound with the molecular formula C₉H₁₆O₂. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its stability and interesting chemical properties, making it a subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-Dioxaspiro[5.5]undecan-5-ol can be synthesized through several methods. One common approach involves the reaction of lithiated acetone dimethylhydrazone with 5-bromo-2-methyl-2-pentene, followed by aldol condensation with an aldehyde to yield the corresponding β-hydroxyketone . This method provides a good yield and is widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of beta-cyclodextrin as a polymeric matrix to form an inclusion complex . This method enhances the stability and purity of the compound, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dioxaspiro[5.5]undecan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted spiro compounds.
Aplicaciones Científicas De Investigación
1,7-Dioxaspiro[5.5]undecan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,7-Dioxaspiro[5.5]undecan-5-ol involves its interaction with specific molecular targets. The compound forms hydrogen bonds with water molecules, which play a crucial role in its structural stability . These interactions are essential for its function in various chemical and biological processes.
Comparación Con Compuestos Similares
1,7-Dioxaspiro[5.5]undecan-5-ol can be compared with other spiro compounds such as:
1,3-Dioxane: Similar in structure but with different chemical properties.
1,3-Dithiane: Contains sulfur atoms, leading to different reactivity.
1,3-Oxathiane: Exhibits unique stereochemistry due to the presence of oxygen and sulfur atoms.
These comparisons highlight the uniqueness of this compound in terms of its stability and reactivity.
Propiedades
Número CAS |
870676-53-2 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
1,7-dioxaspiro[5.5]undecan-5-ol |
InChI |
InChI=1S/C9H16O3/c10-8-4-3-7-12-9(8)5-1-2-6-11-9/h8,10H,1-7H2 |
Clave InChI |
NCJNLIBWMBFVAI-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC2(C1)C(CCCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


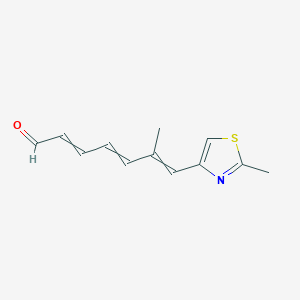
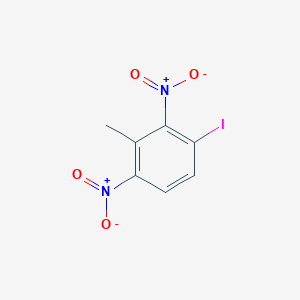
![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)
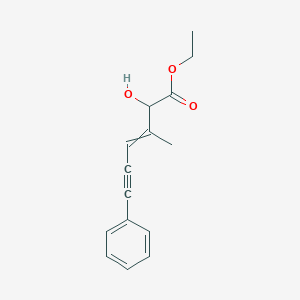

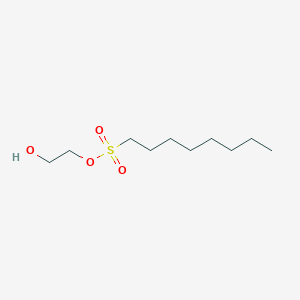
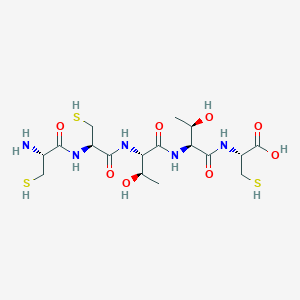
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
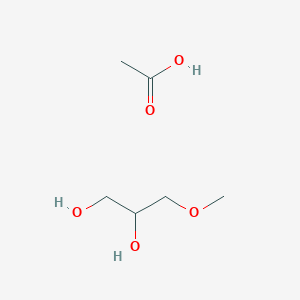
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)

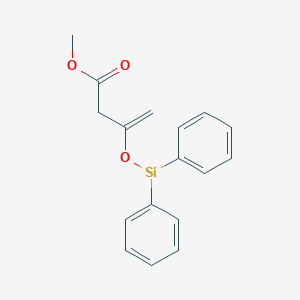
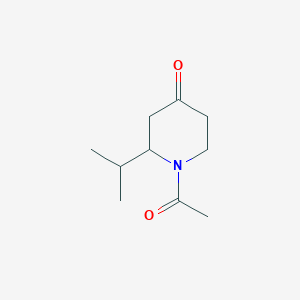
![Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-](/img/structure/B14197440.png)
